molecular formula C21H20FNO3 B12181430 4-butyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-butyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12181430
M. Wt: 353.4 g/mol
InChI Key: PFFIYIJJAUKZHF-UHFFFAOYSA-N
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Description

The compound 4-butyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a fused chromene and oxazine ring system. Key structural features include:

  • 4-Fluorophenyl group at the C9 position, introducing electronic effects (electron-withdrawing) and steric modifications.

This compound is synthesized via aminomethylation or Mannich condensation reactions, common methods for chromeno-oxazine derivatives .

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

4-butyl-9-(4-fluorophenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20FNO3/c1-2-3-4-14-11-20(24)26-21-17(14)9-10-19-18(21)12-23(13-25-19)16-7-5-15(22)6-8-16/h5-11H,2-4,12-13H2,1H3

InChI Key

PFFIYIJJAUKZHF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Oxazin Ring: The oxazin ring is introduced by reacting the chromeno derivative with an appropriate amine and a carbonyl compound under controlled conditions.

    Substitution Reactions: The butyl and fluorophenyl groups are introduced through substitution reactions using suitable alkylating and arylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-butyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-butyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related chromeno-oxazine derivatives:

Compound Name Substituents (Position) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (¹H NMR δ, ppm) Reference
4-Butyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one C4: Butyl; C9: 4-Fluorophenyl N/A ~380.4 Not reported
3-(4-Fluorophenyl)-9-(2-hydroxyethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one C3: 4-Fluorophenyl; C9: Hydroxyethyl 149–151 351.3 δ 2.98 (t, 2H, CH₂), 3.77 (t, 2H, CH₂)
9-Butyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (Compound 2) C3: 4-Methoxyphenyl; C9: Butyl Not reported 379.4 Not reported
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one C4: 4-Methoxyphenyl; C9: 4-Fluorobenzyl N/A 433.4 δ 4.32–4.95 (s, 2H, CH₂)

Key Observations :

  • Butyl vs.
  • Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group introduces electron-withdrawing effects, while methoxyphenyl provides electron-donating properties, altering electronic environments and binding interactions .

Key Observations :

  • Substituent Impact on Activity : The furanmethyl group in Compound 7 enhances osteoblast activity compared to butyl derivatives, likely due to improved hydrogen bonding or steric compatibility .
  • Fluorine’s Role : Fluorine substitution (e.g., 4-fluorophenyl) enhances metabolic stability and target affinity, as seen in α-glucosidase inhibitors .

Biological Activity

4-butyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and synthesis methods.

  • Molecular Formula : C26H22FNO4
  • Molecular Weight : 431.5 g/mol
  • IUPAC Name : 9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
  • InChI Key : GVKDIRASXSYJJT-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates : Utilizing fluorobenzene and methoxybenzene as starting materials.
  • Cyclization : Achieved through various catalysts to form the chromeno[8,7-e][1,3]oxazine structure.
  • Functional Group Modifications : To enhance biological activity and stability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Compounds derived from the chromeno structure have shown moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Minimum inhibitory concentrations (MICs) for related compounds ranged from 100 to 400 µg/mL .

Anticancer Activity

Studies have highlighted the potential of this compound in cancer treatment:

  • The compound's structure suggests it may interact with specific cellular targets involved in tumor growth inhibition.
  • Related compounds have demonstrated antiproliferative effects against human cancer cell lines, with IC50 values indicating moderate activity .

The biological effects of 4-butyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one are believed to stem from its ability to modulate enzyme activity and receptor interactions:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways that promote cell proliferation.
  • Receptor Binding : It may bind to specific receptors on cell surfaces, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Testing : A series of synthesized derivatives were evaluated for their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives exhibited comparable activity to standard antibiotics like ampicillin .
  • Anticancer Evaluation : In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values suggesting effective antiproliferative properties .

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